molecular formula C19H19NO6S B13761548 4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate CAS No. 69382-26-9

4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate

Cat. No.: B13761548
CAS No.: 69382-26-9
M. Wt: 389.4 g/mol
InChI Key: SXILJFKGVSNUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a methoxybenzyl group and a methylenedioxyisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of phenolic groups using the 4-methoxybenzyl (PMB) group, followed by the formation of the isoquinoline core through cyclization reactions. The methylenedioxy group is introduced via methylenation reactions, and the final step involves the sulfonation of the isoquinoline derivative to obtain the methanesulfonate salt .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasound-assisted synthesis and the use of phase-transfer catalysts can enhance the efficiency of the synthetic process . Additionally, continuous flow reactors and automated synthesis platforms may be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (dichlorodicyanobenzoquinone) for oxidative deprotection, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include p-methoxybenzaldehyde from oxidation, tetrahydroisoquinoline derivatives from reduction, and various substituted isoquinoline derivatives from nucleophilic substitution .

Scientific Research Applications

4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of isoquinoline-based therapeutics.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can undergo oxidative cleavage, generating reactive intermediates that interact with cellular components. The isoquinoline core can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate is unique due to its combination of the methoxybenzyl and methylenedioxyisoquinoline moieties, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse research applications and a promising candidate for further exploration in various scientific fields.

Properties

CAS No.

69382-26-9

Molecular Formula

C19H19NO6S

Molecular Weight

389.4 g/mol

IUPAC Name

methanesulfonate;8-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]isoquinolin-6-ium

InChI

InChI=1S/C18H15NO3.CH4O3S/c1-20-15-4-2-12(3-5-15)6-13-9-19-10-14-7-17-18(8-16(13)14)22-11-21-17;1-5(2,3)4/h2-5,7-10H,6,11H2,1H3;1H3,(H,2,3,4)

InChI Key

SXILJFKGVSNUAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=C[NH+]=CC3=CC4=C(C=C32)OCO4.CS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.